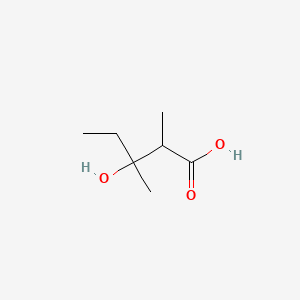![molecular formula C8H10N4S B13311281 1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
-
Synthetic Routes
Huisgen Cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Microwave-Assisted Synthesis: This method can be used to accelerate the reaction between 2-(thiophen-2-yl)ethylamine and azides to form the triazole ring.
-
Industrial Production Methods
- Industrial production may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles.
Scientific Research Applications
1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:
-
Similar Compounds
Thiophene Derivatives: Compounds like 2-(thiophen-2-yl)ethanamine and thiophene-2-carboxylic acid.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1-(2-phenylethyl)-1H-1,2,3-triazole.
-
Uniqueness
- The combination of the thiophene and triazole rings in this compound provides unique electronic and steric properties that can enhance its interactions with biological targets and its stability under various conditions.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c9-8-6-12(11-10-8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4,9H2 |
InChI Key |
NPKQOEXUXUIYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


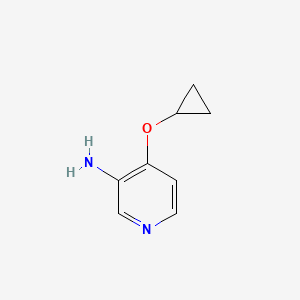
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
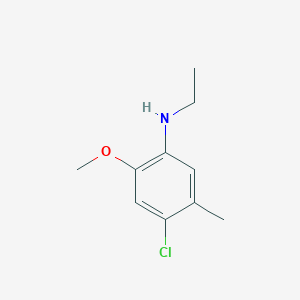
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
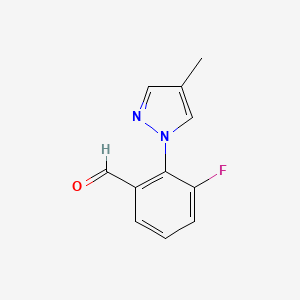

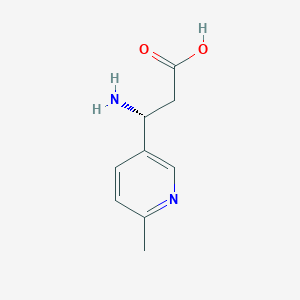
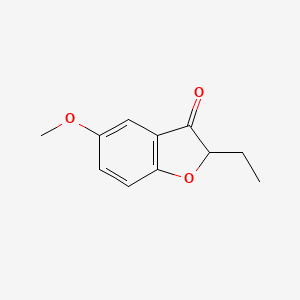
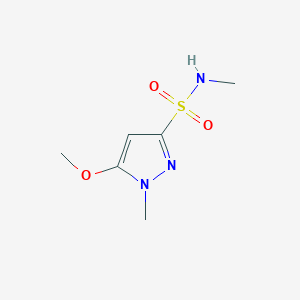

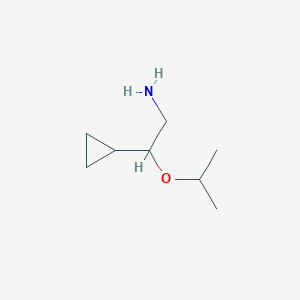
amine](/img/structure/B13311275.png)
